3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
Overview
Description
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol is an organic compound with the molecular formula C17H20O2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol involves the reaction of 6-methyl-4-phenyl-3,4-dihydro coumarin with methanol in the presence of potassium carbonate and methyl iodide. The reaction is carried out at temperatures ranging from 55°C to 60°C for about 4 hours .
Industrial Production Methods
In an industrial setting, the preparation of this compound can involve the use of methylene chloride as a solvent, triethylamine as a base, and methanesulfonyl chloride as a reagent. The reaction mixture is cooled to 0°C and left to stand at ambient temperature for 20 hours. The product is then isolated by crystallization from methyl tert-butyl ether (MTBE) .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antispasmodic agent.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-3-phenylpropanol
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic Acid
- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl methanesulfonate
Uniqueness
3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-13-8-9-17(19-2)16(12-13)15(10-11-18)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGTUTJXBDQGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457328 | |
Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124937-73-1 | |
Record name | 2-Methoxy-5-methyl-γ-phenylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYLPROPAN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UH4HA2MDE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol in pharmaceutical chemistry?
A1: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol serves as a crucial intermediate in the synthesis of tolterodine []. Tolterodine is a medication used to treat overactive bladder, and the efficient synthesis of this intermediate is important for the cost-effective production of the drug.
Q2: Can you describe the synthetic route for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol outlined in the research?
A2: The research details a synthetic pathway for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol starting from p-cresol and cinnamic acid []. The process involves several steps: dehydration, cyclization, hydrolysis, and methylation to first yield 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid. This acid is then reduced using sodium borohydride (NaBH4) in combination with boron trifluoride etherate (BF3·Et2O) to obtain the final product, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol. The overall yield for this synthetic route is reported to be 89% [].
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